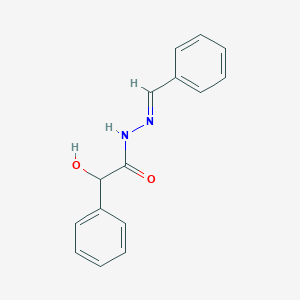
N'-benzylidene-2-hydroxy-2-phenylacetohydrazide
Overview
Description
N-benzylidene-2-hydroxy-2-phenylacetohydrazide, commonly known as benzylidene hydrazide, is a chemical compound that has been extensively studied for its potential applications in various fields of research. It is a hydrazide derivative that has a benzylidene group attached to the hydrazide moiety. This compound has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of benzylidene hydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in bacterial and fungal growth, tumor cell proliferation, and inflammation. For example, benzylidene hydrazide has been shown to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and survival. It has also been shown to inhibit the activity of tumor-associated enzymes such as matrix metalloproteinases, which are involved in tumor cell invasion and metastasis. Finally, benzylidene hydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
Benzylidene hydrazide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that benzylidene hydrazide can inhibit the growth of a wide range of bacterial and fungal strains, including multidrug-resistant strains. It has also been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, benzylidene hydrazide has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Advantages and Limitations for Lab Experiments
One of the main advantages of benzylidene hydrazide is its broad spectrum of activity against bacterial and fungal strains, including multidrug-resistant strains. This makes it a promising candidate for the development of new antimicrobial agents. Additionally, benzylidene hydrazide has been shown to have low toxicity in animal models, indicating that it may be a safe and effective therapeutic agent. However, one limitation of benzylidene hydrazide is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on benzylidene hydrazide. One direction is the development of new derivatives of benzylidene hydrazide that have improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of benzylidene hydrazide, in order to identify new targets for drug development. Additionally, benzylidene hydrazide could be investigated for its potential applications in other fields of research, such as agriculture and environmental science. Finally, clinical trials could be conducted to evaluate the safety and efficacy of benzylidene hydrazide as a therapeutic agent for various diseases.
Scientific Research Applications
Benzylidene hydrazide has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, benzylidene hydrazide has been shown to possess antimicrobial activity against a wide range of bacterial and fungal strains. It has also been investigated for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, benzylidene hydrazide has been studied for its anti-inflammatory properties, and has been shown to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14(13-9-5-2-6-10-13)15(19)17-16-11-12-7-3-1-4-8-12/h1-11,14,18H,(H,17,19)/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTNHGCERRYSOK-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642602 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Hydroxy-phenyl-acetic acid benzylidene-hydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



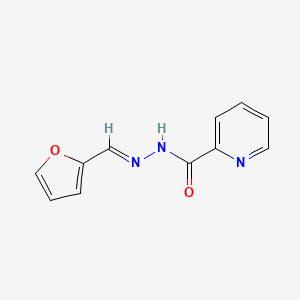
![N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide](/img/structure/B3869333.png)

![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3869337.png)
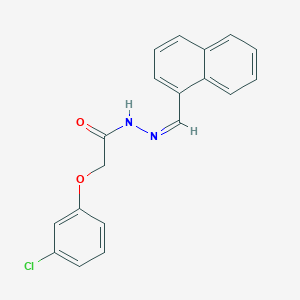
![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-phenylpropanohydrazide](/img/structure/B3869361.png)
![1-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-naphthohydrazide](/img/structure/B3869364.png)
![ethyl 1-[4-methyl-7-(methylthio)-2-quinolinyl]-3-piperidinecarboxylate](/img/structure/B3869365.png)
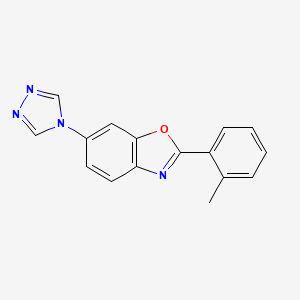
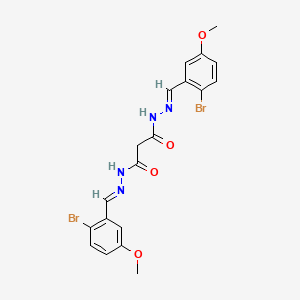
![2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3869386.png)
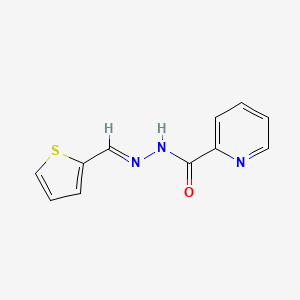
![phenyl(2-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3869414.png)
![1-[2-(4-morpholinyl)ethyl]-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B3869419.png)